3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Catalog No.
S574375
CAS No.
59952-39-5
M.F
C8H10Br2O2
M. Wt
297.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-...

CAS Number

59952-39-5

Product Name

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

IUPAC Name

3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Molecular Formula

C8H10Br2O2

Molecular Weight

297.97 g/mol

InChI

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)

InChI Key

MDIQXIJPQWLFSD-UHFFFAOYSA-N

SMILES

CC1(C(C1C(=O)O)C=C(Br)Br)C

Synonyms

3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, DBCA acid, DDPC acid

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Br)Br)C

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a chemical compound recognized for its unique structure and properties. It has the molecular formula C8H10Br2O2C_8H_{10}Br_2O_2 and a molecular weight of approximately 297.97 g/mol. The compound features a cyclopropane ring with two bromine atoms attached to an ethenyl group, making it a significant subject of study in organic chemistry.

This compound is also known by several synonyms, including 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid and DBCA acid. It is primarily utilized in research settings and is not intended for therapeutic or veterinary applications .

, such as:

  • Nucleophilic substitutions: The bromine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
  • Cycloaddition reactions: The compound can engage in cycloaddition reactions due to its unsaturated nature.
  • Rearrangement reactions: Under certain conditions, it may undergo rearrangement to yield different structural isomers.

These reactions make it a valuable intermediate in synthetic organic chemistry.

The synthesis of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane-1-carboxylic acid with 2-bromoacrolein. The reaction can be summarized as follows:

  • Combine cyclopropane-1-carboxylic acid and 2-bromoacrolein in an appropriate solvent.
  • Heat the mixture under controlled conditions to promote the reaction.
  • Isolate the product through standard purification techniques such as recrystallization or chromatography.

The yield of this synthesis method is reported to be around 60%.

3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid finds applications primarily in research and development:

  • Chemical synthesis: It serves as an important building block for synthesizing various organic compounds.
  • Pharmaceutical research: Its biological properties make it a candidate for further exploration in drug development.
  • Material science: Potential applications in developing new materials due to its unique structural features.

These applications highlight its versatility within scientific research .

Interaction studies involving 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid have been limited but indicate that it may interact with biological macromolecules such as proteins and nucleic acids. These interactions could contribute to its antiviral and anticancer activities. Further research is needed to clarify these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acidC8H10Cl2O2C_8H_{10}Cl_2O_2Contains chlorine instead of bromine; used in similar applications.
4-ThiazolidinedioneC4H5NOSC_4H_5NOSExhibits antidiabetic properties; structurally different but relevant in biological studies.
Decamethrinic AcidC22H19Br4O3C_{22}H_{19}Br_{4}O_3A pesticide with similar halogenated characteristics; used for agricultural purposes.

The uniqueness of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid lies in its specific combination of bromine substituents and cyclopropane structure, which may confer distinct reactivity patterns and biological activities compared to these similar compounds .

XLogP3

3.4

Dates

Modify: 2024-02-18

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